molecular formula C26H25N5O4S B11989348 N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11989348
M. Wt: 503.6 g/mol
InChI Key: YXXHWOPDNSQKCM-JVWAILMASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazole ring, phenyl groups, and hydrazide functionalities.

Preparation Methods

The synthesis of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the phenyl and hydrazide groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a therapeutic agent due to its unique structure and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar compounds include other hydrazide derivatives and triazole-containing molecules. Compared to these compounds, N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C26H25N5O4S

Molecular Weight

503.6 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H25N5O4S/c1-3-35-23-15-18(9-14-22(23)32)16-27-28-24(33)17-36-26-30-29-25(19-10-12-21(34-2)13-11-19)31(26)20-7-5-4-6-8-20/h4-16,32H,3,17H2,1-2H3,(H,28,33)/b27-16+

InChI Key

YXXHWOPDNSQKCM-JVWAILMASA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.